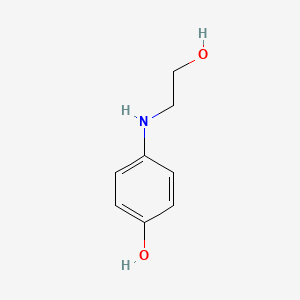

2-(4-Hydroxyanilino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-6-5-9-7-1-3-8(11)4-2-7/h1-4,9-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVXTYUYJRFSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198131 | |

| Record name | 2-(4-Hydroxyanilino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49865-92-1 | |

| Record name | 4-[(2-Hydroxyethyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49865-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyanilino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyanilino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 4 Hydroxyanilino Ethanol and Its Derivatives

Direct Synthesis Approaches to the Core Compound

The direct synthesis of 2-(4-Hydroxyanilino)ethanol is primarily achieved through the N-alkylation of p-aminophenol. This approach involves the formation of a carbon-nitrogen bond between the amino group of the phenol and a two-carbon electrophile that provides the ethanol (B145695) side chain.

The principal precursors for the synthesis of this compound are p-aminophenol and a C2-synthon that can introduce the hydroxyethyl group. Common pathways include:

Reaction with Ethylene Oxide: This is a direct and atom-economical method where the nucleophilic amino group of p-aminophenol attacks the electrophilic carbon of the strained ethylene oxide ring. The reaction typically proceeds under controlled temperature and pressure conditions, often in a suitable solvent like water or an alcohol, and may be catalyzed by an acid or base.

Reaction with 2-Chloroethanol: In this pathway, p-aminophenol is N-alkylated using 2-chloroethanol. The reaction is a nucleophilic substitution where the amino group displaces the chloride ion. This process often requires a base to neutralize the hydrochloric acid generated during the reaction and may be heated to achieve a reasonable reaction rate.

A related approach for synthesizing the broader class of 2-anilinoethanols involves a copper-catalyzed N-arylation of amino alcohols. chemicalbook.com For instance, the reaction of an aryl bromide with an amine in the presence of a copper(I) chloride catalyst and potassium hydroxide can yield the desired product after heating. chemicalbook.com While this specific example details the reaction of a generic aryl bromide, the principles can be applied to the synthesis of hydroxylated analogs.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions, such as O-alkylation of the phenolic hydroxyl group or dialkylation of the amino group. Key parameters for optimization include:

Temperature and Pressure: The reaction rate is highly dependent on temperature. For the reaction with ethylene oxide, careful control of temperature and pressure is necessary to prevent runaway reactions. For reactions with 2-chloroethanol, reflux conditions are often employed. nih.gov

Catalyst: The choice of catalyst can significantly influence the reaction pathway and efficiency. In copper-catalyzed reactions, the catalyst loading is a critical parameter. chemicalbook.com

Solvent: The solvent can affect the solubility of reactants and the reaction rate. Solvents like ethanol or dimethylformamide (DMF) are commonly used. nih.govmdpi.com

Base: In reactions that produce acidic byproducts, such as the reaction with 2-chloroethanol, the choice and stoichiometry of the base (e.g., potassium hydroxide, sodium carbonate) are important for driving the reaction to completion.

Response surface methodology (RSM) is a statistical approach that can be systematically applied to optimize various chemical processes, including extraction and reaction conditions, by evaluating the effects of multiple factors simultaneously. researchgate.netresearchgate.netmdpi.com Such methods could be employed to fine-tune parameters like temperature, reaction time, and reactant molar ratios for the synthesis of this compound to achieve the highest possible yield and purity.

| Parameter | Condition Range | Impact on Synthesis |

|---|---|---|

| Temperature | Room Temperature to Reflux (e.g., 90-110°C) | Affects reaction rate; higher temperatures can increase yield but may also lead to byproducts. chemicalbook.com |

| Reaction Time | Several hours (e.g., 3 to 24 hours) | Longer times can increase conversion but may also promote side reactions. mdpi.com |

| Solvent | Ethanol, Methanol, Dichloromethane, Dioxane | Influences solubility of reactants and intermediates, affecting reaction efficiency. mdpi.comscirp.org |

| Catalyst/Base | CuCl, KOH, K2CO3, Na2CO3 | Essential for specific pathways (e.g., copper catalysis) or to neutralize acidic byproducts. chemicalbook.commdpi.comscirp.org |

Derivatization Strategies for Structural Diversification

Derivatization of this compound allows for the exploration of structure-activity relationships by introducing various functional groups and structural motifs. These strategies typically target the aromatic ring, the secondary amine, or the primary alcohol.

Structural analogs can be created by modifying the core structure. For example, derivatization of the primary alcohol can be achieved through esterification. A general method for this involves treating an alcohol with a derivatizing agent, such as 1-anthroylnitrile, in the presence of a base catalyst like quinuclidine to form the corresponding ester. nih.gov This allows for the attachment of various acyl groups to the oxygen atom of the ethanol moiety.

Furthermore, analogs can be designed where the core anilinoethanol structure is altered. For instance, the synthesis of 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol (BR-AEA), a beta2 adrenoceptor agonist, demonstrates a more complex derivatization where the phenyl ring is replaced by a boronic acid-containing bicyclic system. nih.gov

A significant strategy for diversification involves using the anilinoethanol scaffold to construct heterocyclic rings. The nitrogen atom of the anilino group can act as a nucleophile or be incorporated as part of a larger ring system through cyclization reactions.

The 4-hydroxyanilino moiety can be incorporated into pyridine-based structures. A notable example is the synthesis of new 3-substituted-2-(4-hydroxyanilino)pyridine derivatives. nih.gov In this work, a series of pyridine derivatives structurally related to the antitumor agent ABT-751 were synthesized. nih.gov The general synthetic approach involves the reaction of a substituted 2-chloropyridine with p-aminophenol. The nucleophilic amino group of p-aminophenol displaces the chlorine atom on the pyridine ring to form the 2-(4-hydroxyanilino)pyridine core structure.

The reaction scheme can be summarized as follows:

Starting Materials: A 2-chloropyridine derivative and p-aminophenol.

Reaction: Nucleophilic aromatic substitution.

Product: A 2-(4-hydroxyanilino)pyridine derivative.

This core structure can then be further modified at other positions on the pyridine ring to generate a library of compounds. nih.gov For example, subsequent reactions can be performed to introduce various substituents at the 3-position of the pyridine ring, leading to analogs with diverse chemical and biological properties. nih.gov The synthesized compounds were characterized by spectroscopic methods and evaluated for their cytotoxic activity. nih.gov

| Derivative Class | General Synthetic Strategy | Key Precursors | Reference |

|---|---|---|---|

| 3-Substituted-2-(4-hydroxyanilino)pyridines | Nucleophilic aromatic substitution | 2-Chloropyridine derivatives, p-Aminophenol | nih.gov |

| Pyrazolo[3,4-b]pyridines | Cyclization of an aminopyrazole with an unsaturated ketone | 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated ketones | mdpi.com |

| 4-Hydroxyquinolines | Conrad–Limpach reaction | Aniline (B41778), Diethyl-1,3-acetonedicarboxylate | mdpi.com |

Formation of Nitrogen-Containing Heterocycles Incorporating the 4-Hydroxyanilino Moiety

Thiazole-Based Derivative Syntheses

The synthesis of thiazole derivatives is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a primary and versatile method. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide.

To generate thiazole derivatives of this compound, a plausible synthetic route would begin with the modification of p-aminophenol. First, the amino group of p-aminophenol can be acylated with a haloacetyl halide (e.g., 2-chloroacetyl chloride) to form an α-haloacetanilide intermediate. The phenolic hydroxyl group may require protection, for instance as a benzyl ether, prior to this step to prevent unwanted side reactions. This intermediate, possessing the requisite α-haloketone functionality (in amide form), can then be reacted with a thioamide or thiourea in a Hantzsch-type reaction to form the 2-aminothiazole ring. Subsequent N-alkylation of the parent aniline nitrogen with 2-bromoethanol would install the hydroxyethyl group, followed by deprotection of the phenolic hydroxyl, to yield the final 2-(4-(thiazolyl)amino)ethanol derivative.

Table 1: Key Reactions in Thiazole Derivative Synthesis

| Reaction Step | Reactants | Key Transformation | Typical Conditions |

|---|---|---|---|

| Acylation | p-Aminophenol, α-Haloacetyl halide | Formation of an α-haloacetanilide | Base catalyst, aprotic solvent |

| Hantzsch Cyclization | α-Haloacetanilide, Thiourea/Thioamide | Formation of the thiazole ring | Reflux in ethanol or dioxane nih.gov |

| N-Alkylation | Thiazole-substituted aniline, 2-Bromoethanol | Introduction of the hydroxyethyl group | Base (e.g., K2CO3), polar solvent |

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-haloketone and the thioamide components jpionline.orgsysrevpharm.org.

Phthalazinedione Derivative Syntheses

Phthalazinedione derivatives are typically synthesized through the condensation of a phthalic acid derivative, such as phthalic anhydride, with a hydrazine derivative nih.gov. To incorporate the this compound moiety, a synthetic strategy would necessitate the preparation of a corresponding hydrazine.

A potential pathway involves the diazotization of p-aminophenol, followed by reduction of the resulting diazonium salt to yield 4-hydrazinophenol. The amino group of the this compound could similarly be converted to a hydrazine functionality through a multi-step process. This hydrazine derivative can then be reacted with phthalic anhydride or a substituted phthalic anhydride. The reaction proceeds by nucleophilic attack of the hydrazine onto the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the phthalazinedione ring system.

The reaction conditions for this condensation are typically heating the reactants in a solvent like ethanol or acetic acid nih.gov. Further modification, such as N-alkylation, can be performed on the resulting phthalazinedione to introduce additional diversity sciforum.net.

Table 2: Synthetic Route for Phthalazinedione Derivatives

| Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1 | p-Aminophenol | NaNO2, HCl; then SnCl2 | 4-Hydrazinophenol |

| 2 | 4-Hydrazinophenol | Phthalic Anhydride | 2-(4-hydroxyphenyl)-2,3-dihydrophthalazine-1,4-dione |

| 3 | 2-(4-hydroxyphenyl)phthalazinedione | Ethylene oxide or 2-chloroethanol | Target Phthalazinedione Derivative |

Tropone Derivative Syntheses

Tropone and its derivatives, like tropolones, are seven-membered non-benzenoid aromatic rings. A common method for their synthesis involves the oxidation of cycloheptatriene precursors or ring expansion reactions nih.govwikipedia.org. The synthesis of anilino-tropone derivatives can be achieved through the nucleophilic substitution of a leaving group, such as a halogen, on the tropone ring by an aniline.

For the synthesis of a tropone derivative of this compound, one could react 2-chlorotropone with this compound. In this reaction, the amino group of the anilino-ethanol acts as a nucleophile, attacking the carbon bearing the chlorine atom on the tropone ring and displacing it. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The phenolic hydroxyl group of the starting material provides an additional site for reactivity, which might necessitate the use of protecting groups to ensure selective N-arylation.

Table 3: Synthesis of Anilino-Tropone Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 2-Chlorotropone | This compound | 2-(2-(4-hydroxyanilino)ethoxy)tropone or 2-(N-(2-hydroxyethyl)-N-(4-hydroxyphenyl)amino)tropone | Nucleophilic Aromatic Substitution |

Quinoline (B57606) Derivative Syntheses (e.g., 4-hydroxy-8-tosyloxyquinoline-3-carboxylates)

The Gould-Jacobs reaction is a powerful and widely used method for synthesizing 4-hydroxyquinoline derivatives wikipedia.org. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization mdpi.compreprints.org.

To synthesize a quinoline derivative from this compound, the parent compound or, more practically, p-aminophenol would serve as the aniline component. The reaction with DEEM initially forms an enamine intermediate. Subsequent heating, often at high temperatures (around 250 °C) in a high-boiling solvent like diphenyl ether, induces an intramolecular cyclization to form the 4-hydroxyquinoline ring system ablelab.eu. The regioselectivity of the cyclization can be influenced by substituents on the aniline ring mdpi.com.

For the specific synthesis of 4-hydroxy-8-tosyloxyquinoline-3-carboxylates, an aniline with a hydroxyl group at the ortho position is required, which is then protected with a tosyl group prior to the Gould-Jacobs reaction. Starting with 2-aminophenol (B121084), one could first protect the hydroxyl group as a tosylate. The resulting 2-(tosyloxy)aniline can then undergo the Gould-Jacobs reaction to yield the corresponding ethyl 4-hydroxy-8-tosyloxyquinoline-3-carboxylate. Saponification of the ester group with a base like sodium hydroxide yields the final carboxylic acid chemicalbook.com.

Table 4: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylates

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Condensation | Aniline derivative, Diethyl ethoxymethylenemalonate | Heating |

| 2 | Cyclization | Anilidomethylenemalonate intermediate | High temperature (~250 °C) |

| 3 | Hydrolysis (optional) | Ethyl 4-hydroxyquinoline-3-carboxylate, NaOH | Reflux |

Pyrazolo[3,4-d]pyrimidine Derivative Syntheses

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, an isomer of purine, typically begins with a substituted pyrazole ring, which is then annulated to form the fused pyrimidine ring ekb.eg. A common precursor is 5-aminopyrazole-4-carbonitrile mdpi.comekb.eg.

To create a derivative bearing the this compound structure, a multi-step synthesis would be required. A key step is the formation of an N-aryl pyrazole. This can be achieved by reacting a 1,3-dicarbonyl compound or its equivalent with a substituted phenylhydrazine. For this purpose, (4-hydroxyphenyl)hydrazine would be the starting material, which can be prepared from p-aminophenol. Reaction of (4-hydroxyphenyl)hydrazine with a suitable substrate like 2-(1-ethoxyethylidene)malononitrile would yield a 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile intermediate mdpi.com. This pyrazole derivative can then be cyclized with reagents like formic acid or formamide to construct the pyrimidine ring, yielding a 1-(4-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-4-ol. The final hydroxyethyl group could be introduced by O-alkylation of the phenolic hydroxyl group.

Table 5: General Strategy for Pyrazolo[3,4-d]pyrimidine Synthesis

| Precursor Ring | Key Intermediate | Cyclization Reagent | Fused Ring System |

|---|---|---|---|

| Pyrazole | 5-Aminopyrazole-4-carbonitrile | Formic acid / Formamide | Pyrazolo[3,4-d]pyrimidine |

Carbazole Derivative Syntheses

Carbazole and its derivatives can be synthesized through various methods, including the Borsche–Drechsel cyclization, the Graebe–Ullmann reaction, and palladium-catalyzed C-N bond formation reactions nih.gov. A relevant approach for aminophenol-derived carbazoles involves the reaction of an aminophenol with a cyclic ketone or its equivalent, followed by cyclization and aromatization.

For instance, a synthetic route could start with the reaction of 3-aminophenol with cyclohexene oxide to produce 3-(2-hydroxy-cyclohexylamino)-phenol google.com. An analogous reaction using p-aminophenol would yield the corresponding 4-(2-hydroxy-cyclohexylamino)-phenol. This intermediate can then undergo oxidation, cyclization, and dehydration to form a tetrahydrocarbazolol. Subsequent dehydrogenation, for example using a palladium on carbon catalyst, would lead to the aromatic carbazole ring system, yielding a hydroxycarbazole. The N-hydroxyethyl group of the target compound could be introduced by N-alkylation of the carbazole nitrogen at an appropriate stage of the synthesis.

Table 6: Synthetic Approach to Hydroxycarbazoles

| Step | Description | Example Reactants |

|---|---|---|

| 1 | Aniline-Cyclohexanol Formation | p-Aminophenol, Cyclohexene oxide |

| 2 | Cyclization/Dehydration | Oxidation followed by acid catalysis |

| 3 | Aromatization | Dehydrogenation (e.g., Pd/C) |

Furoquinolone Intermediate Syntheses (e.g., ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate)

The synthesis of furoquinolone intermediates, such as ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylates, is a key step in the preparation of certain biologically active compounds. These intermediates can be synthesized by the reaction of an aniline derivative with a suitably substituted dihydrofuranone.

Specifically, the synthesis of ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate has been described as an intermediate in furoquinolone synthesis nih.gov. A similar synthesis for a related compound, ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate, involves the reaction of 4-(benzyloxy)aniline (a protected form of p-aminophenol) with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate nih.gov. The reaction is a nucleophilic substitution where the amino group of the aniline displaces the chlorine atom on the dihydrofuran ring. This reaction is typically performed in a solvent like dichloromethane in the presence of a base such as triethylamine to scavenge the generated HCl nih.gov. To obtain the final derivative of this compound, the N-(2-hydroxyethyl) group would need to be present on the aniline starting material or introduced in a subsequent step, and the benzyl protecting group would be removed, typically by catalytic hydrogenation.

Table 7: Synthesis of Furoquinolone Intermediates

| Aniline Derivative | Dihydrofuranone Reactant | Key Reaction | Product |

|---|---|---|---|

| 4-(Benzyloxy)aniline | Ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate | Nucleophilic Substitution | Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate nih.gov |

Synthesis of Schiff Bases and Related Imine Structures (e.g., 4-(2-hydroxyanilino)pent-3-en-2-one, N-(Salicylidene)-2-hydroxyaniline)

The synthesis of Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, is a fundamental transformation in organic chemistry, often involving the condensation of a primary amine with a carbonyl compound. Derivatives of hydroxyaniline are frequently used as the amine component in these reactions.

The formation of (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one is achieved through the condensation reaction between 2-aminophenol and acetylacetone. nih.govresearchgate.net The reaction is typically carried out in an ethanol solution and refluxed for several hours. This process leads to the formation of the enamine structure, which is a tautomer of the Schiff base. The molecular structure of the resulting compound is not planar, with a significant dihedral angle between the 2-hydroxyphenylamino group and the pent-3-en-2-one mean plane. nih.gov

Similarly, N-(Salicylidene)-2-hydroxyaniline and its derivatives are synthesized by the condensation of an aminophenol with a salicylaldehyde derivative. rsc.orgresearchgate.netrsc.org These reactions can be performed using various methods, including conventional heating in a solvent like ethanol or mechanochemical grinding. scirp.orgnih.gov The mechanochemical approach, which involves grinding the reactants together, sometimes with a few drops of a solvent, presents a more environmentally friendly "green" method. nih.govub.edu The synthesis is often catalyzed by a few drops of acid, though the pH must be carefully controlled to avoid protonation of the amine, which would inhibit the reaction. wjpsonline.com

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step, which is typically the rate-determining step, to yield the final imine product. wjpsonline.com

Below is a table summarizing the synthesis of representative Schiff bases.

| Compound Name | Reactants | Method | Key Findings |

| (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one | 2-Aminophenol, Acetylacetone | Reflux in ethanol | Formation of a non-planar molecule with intramolecular hydrogen bonds. nih.gov |

| N-(Salicylidene)-2-hydroxyaniline | 2-Aminophenol, Salicylaldehyde | Conventional heating or mechanochemical grinding | Exhibits photo- and thermoresponsive properties due to proton transfer between tautomeric forms. rsc.org |

| 3-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | 2-Aminophenol, 2-hydroxy-6-methoxy-3-quinlinecarboxaldehyde | Reflux in ethanol with acetic acid catalyst | The resulting Schiff base acts as a tridentate ligand for metal complexes. scirp.org |

Formation of Anilino-Substituted Sulfonamide and Amide Derivatives (e.g., 2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]benzamides)

Sulfonamides are a significant class of compounds in medicinal chemistry and are synthesized through various methods, most commonly by reacting a sulfonyl chloride with a primary or secondary amine. thieme-connect.com The synthesis of anilino-substituted sulfonamides involves the reaction of an aniline derivative with a suitable sulfonyl chloride.

For the formation of complex structures like 2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]benzamides, a multi-step synthesis is typically required. While a direct synthesis for this specific compound is not detailed in the provided search results, the general principles can be outlined. The synthesis would likely involve the reaction of a 4-aminophenol derivative, such as this compound, with a sulfonyl chloride that already contains the benzamide moiety.

Recent advancements in sulfonamide synthesis have explored alternative methods to the traditional sulfonyl chloride route. These include:

Calcium Triflimide Activation: The reaction of sulfonimidoyl fluorides with anilines can be activated by Ca(NTf₂)₂ to form sulfonimidamides, which are analogues of sulfonamides. nih.govacs.org

Metal-Free Sulfonylation: Hypervalent iodine(III) reagents can be combined with sulfinate salts to achieve a mild and clean transfer of sulfonyl groups to anilines. researchgate.net

Visible-Light-Mediated Synthesis: Late-stage sulfonylation of anilines with sulfonamides can be achieved under visible light, allowing for the incorporation of various sulfonamide groups. acs.org

The mechanism of sulfonamide formation from sulfonyl chlorides and anilines generally proceeds through a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. thieme-connect.com Computational studies on related reactions, such as the formation of sulfonimidamides, suggest a chelate-type coordination of the sulfonyl group to a Lewis acid catalyst, facilitating a SN2-like transition state. nih.govacs.org

The following table outlines general strategies for the synthesis of sulfonamides.

| Synthetic Method | Reactants | Reagents/Conditions | Description |

| Conventional Synthesis | Aniline derivative, Sulfonyl chloride | Base (e.g., pyridine) | A widely used method involving nucleophilic substitution. thieme-connect.com |

| Calcium-Activated SuFEx | Sulfonimidoyl fluoride, Aniline | Ca(NTf₂)₂ | Proceeds with inversion of stereochemistry at the sulfur atom. nih.govacs.org |

| Hypervalent Iodine-Mediated | Sulfinate salt, Aniline | Hypervalent iodine(III) reagent | A metal-free approach with mild reaction conditions. researchgate.net |

| Photoredox Catalysis | Aniline, Sulfonamide | Visible light, photocatalyst | Enables late-stage functionalization via N-S bond activation. acs.org |

Synthesis of Lawsone Derivatives Incorporating Hydroxyaniline Moieties (e.g., 2-hydroxy-1,4-naphthoquinone-4-hydroxyaniline hybrid Mannich bases)

Lawsone (2-hydroxy-1,4-naphthoquinone) is a naturally occurring compound that serves as a versatile starting material for the synthesis of a wide array of derivatives. rsc.org One of the most important reactions involving lawsone is the Mannich reaction, which is used to produce β-amino carbonyl compounds known as Mannich bases. scielo.org.coresearchgate.net

The synthesis of 2-hydroxy-1,4-naphthoquinone-4-hydroxyaniline hybrid Mannich bases involves a three-component reaction between lawsone, an aldehyde, and a 4-hydroxyaniline (4-aminophenol) derivative. asianpubs.org This one-pot synthesis is highly efficient and aligns with the principles of green chemistry due to its high atom economy. scielo.org.cosciforum.net The reaction can be carried out under various conditions, including at room temperature in ethanol, under ultrasound irradiation, or using catalysts such as montmorillonite K-10 or indium trichloride. scielo.org.conih.govresearchgate.net

The design strategy for these hybrid molecules often involves combining the pharmacophoric elements of known bioactive compounds. For instance, the fusion of the lawsone moiety (related to the antimalarial drug atovaquone) with a substituted 4-hydroxyaniline (related to amodiaquine) has been explored for the development of new antimalarial agents. asianpubs.orgijper.orgresearchgate.net

The general procedure for synthesizing these Mannich bases is outlined below.

| Product Type | Reactants | Conditions | Yields |

| Lawsone Mannich Bases | Lawsone, Aldehyde, 4-Hydroxyaniline | Room temperature, ethanol | 53-93% nih.gov |

| Lawsone Mannich Bases | Lawsone, Aldehyde, Amine | Ultrasound irradiation | 80-94% researchgate.net |

| Lawsone Mannich Bases | Lawsone, Aromatic Aldehyde, Amine | InCl₃ catalyst, water | 78-90% scielo.org.co |

| Lawsone Mannich Bases | Lawsone, Aromatic Aldehyde, Aniline | Ball milling, CMC catalyst | High yields sciforum.net |

Multi-Component Reaction (MCR) Approaches for Complex Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a product that incorporates most of the atoms of the starting materials. nih.govorganic-chemistry.org This approach is highly valued for its efficiency, convergence, and ability to rapidly generate libraries of complex molecules, making it particularly useful in medicinal chemistry and drug discovery. nih.govresearchgate.net

While a specific MCR for generating complex scaffolds directly from this compound is not explicitly detailed in the search results, the principles of MCRs can be applied to its constituent parts (a hydroxyaniline and an ethanolamine). For example, the Mannich reaction described for lawsone derivatives is a classic example of a three-component reaction. scielo.org.co

Other notable MCRs that can be used to generate diverse heterocyclic scaffolds include:

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is highly versatile and can be combined with subsequent cyclization steps to produce a wide range of heterocyclic systems. beilstein-journals.org

Hantzsch Dihydropyridine Synthesis: A four-component reaction used to synthesize dihydropyridines. nih.gov

Biginelli Reaction: A three-component reaction for the synthesis of dihydropyrimidinones. nih.gov

The application of MCRs allows for the creation of complex molecular architectures in a single synthetic step, avoiding the need for intermediate isolation and purification. This not only saves time and resources but also aligns with the principles of sustainable chemistry. nih.gov The versatility of MCRs makes them an attractive strategy for synthesizing novel derivatives of this compound for various applications.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

The Mannich reaction for the synthesis of lawsone derivatives can proceed through two possible mechanistic pathways. nih.gov

The first pathway involves the initial reaction between the amine and the aldehyde to form an iminium ion. This is followed by a nucleophilic attack from the enolate form of lawsone on the iminium ion to yield the final Mannich base. nih.gov

The second pathway suggests a Knoevenagel-type condensation of lawsone with the aldehyde, followed by a Michael addition of the amine. nih.gov The prevailing mechanism can depend on the specific reaction conditions and the nature of the reactants.

For Schiff base formation , the mechanism is a two-step process. wjpsonline.com It begins with the nucleophilic addition of the amine to the carbonyl group of the aldehyde or ketone, forming a hemiaminal or carbinolamine intermediate. This is followed by an acid-catalyzed elimination of a water molecule to form the imine. The dehydration step is generally the rate-determining step of the reaction. wjpsonline.com

The mechanism for sulfonamide synthesis from anilines and sulfonyl chlorides is a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the sulfonamide and releases a chloride ion. In more complex, catalyzed reactions, such as the Ca(NTf₂)₂-mediated synthesis of sulfonimidamides, computational studies indicate the formation of a six-membered chelate intermediate which lowers the energy of the SN2-like transition state. acs.org

Chemical Reactivity and Reaction Mechanisms of 2 4 Hydroxyanilino Ethanol Systems

Nucleophilic and Electrophilic Reactivity Profiles of the Anilino and Hydroxyl Functionalities

The reactivity of 2-(4-hydroxyanilino)ethanol is characterized by the nucleophilic nature of the oxygen and nitrogen atoms and the electrophilic character of the hydroxyl proton and the carbon atom attached to the oxygen.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. msu.educhemistrystudent.com This nucleophilicity can be further enhanced by deprotonation to form a more potent nucleophile, the alkoxide ion. masterorganicchemistry.com The hydroxyl group's hydrogen is acidic and can be abstracted by a base, while the carbon atom bonded to the hydroxyl group is electrophilic due to the electron-withdrawing nature of oxygen. msu.edu

The anilino nitrogen also has a lone pair of electrons, making it nucleophilic. unimelb.edu.au Its nucleophilicity is influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group at the para position is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline (B41778).

Table 1: Comparison of Nucleophilic and Electrophilic Sites in this compound

| Functional Group | Atom | Character | Factors Influencing Reactivity |

| Hydroxyl | Oxygen | Nucleophilic | Lone pair availability, can be enhanced by deprotonation to alkoxide. |

| Hydroxyl | Hydrogen | Electrophilic | Acidic proton, can be abstracted by bases. |

| Hydroxyl | Carbon | Electrophilic | Polar C-O bond, susceptible to nucleophilic attack. |

| Anilino | Nitrogen | Nucleophilic | Lone pair availability, enhanced by the para-hydroxyl group. |

| Aromatic Ring | Carbons | Nucleophilic/Electrophilic | Activated towards electrophilic substitution by -OH and -NH- groups. |

Condensation and Cyclization Reaction Pathways

The presence of both a nucleophilic amine and a hydroxyl group allows this compound to participate in various condensation and cyclization reactions to form heterocyclic compounds. These reactions are fundamental in the synthesis of molecules with potential biological activity. nih.govrsc.orgamazonaws.com

For instance, in reactions analogous to those used for synthesizing N-heterocycles, the anilino nitrogen can act as a nucleophile, attacking an electrophilic center to initiate cyclization. nih.govnih.gov The hydroxyl group can also participate in these cyclization reactions, either directly or after conversion to a better leaving group. One common pathway involves the condensation of the anilino group with carbonyl compounds to form an imine, which can then undergo intramolecular cyclization. nih.gov

Another potential pathway is the acceptorless dehydrogenative cyclization, a green chemistry approach where an alcohol is converted to a carbonyl group in situ, which then reacts with the amine to form a heterocyclic ring with the liberation of hydrogen gas. nih.gov For example, a similar compound, 2-(2-aminophenyl)ethanol, can undergo such a reaction to form indole. nih.gov

Intramolecular and Intermolecular Rearrangement Reactions (e.g., Smiles Rearrangements leading to 2-(2-hydroxyanilino)benzthiazole)

Intramolecular rearrangements are a key class of reactions for this compound and its derivatives, with the Smiles rearrangement being a prominent example. researchgate.net This rearrangement involves an intramolecular nucleophilic aromatic substitution where a nucleophile attacks an activated aromatic ring, leading to the displacement of a leaving group.

A study on the gas-phase fragmentation of deprotonated 2-(N-methylanilino)ethanol, a structurally related compound, demonstrated a nitrogen-oxygen Smiles rearrangement. nih.gov In this process, the alkoxide ion, formed by deprotonation of the hydroxyl group, attacks the ipso-carbon of the aniline ring, leading to the formation of a five-membered ring transition state. Subsequent cleavage of the C-N bond results in the formation of a phenoxide ion and a neutral amine-containing fragment. nih.gov This suggests that this compound could undergo a similar rearrangement under appropriate conditions.

The Smiles rearrangement is a versatile tool in organic synthesis for the construction of complex molecules. researchgate.net For example, the synthesis of 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles has been achieved through a Smiles rearrangement. researchgate.net While the direct conversion of this compound to 2-(2-hydroxyanilino)benzthiazole via a Smiles rearrangement is a specific transformation, the general principles of this rearrangement are applicable to this system.

Redox Chemistry and Electrochemical Behavior (e.g., chloro-hydroxyaniline derivatives)

The redox chemistry of this compound is centered around the oxidation of the hydroxyl and anilino groups. mdpi.commedlifemastery.com The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while the anilino group can undergo oxidation to form various products, including quinone-imine species. mdpi.comlibretexts.org

The electrochemical behavior of related hydroxy-N-benzylideneanilines has been studied, revealing that the position of the hydroxyl group influences the electrochemical properties. researchgate.net Cyclic voltammetry studies of these compounds have shown reduction peaks, confirming their electrochemical activity. researchgate.net Similarly, copolymers of aniline and 2-hydroxyaniline have demonstrated improved electrochemical properties compared to their respective homopolymers. mdpi.com The oxidation of the hydroxyl group in 2-hydroxyaniline occurs at a different potential than the oxidation of the amino group. mdpi.com

The oxidation of alcohols often involves the loss of hydrogen atoms, which corresponds to the loss of electrons. medlifemastery.comduke.edu For example, the oxidation of ethanol (B145695) to acetaldehyde (B116499) involves the loss of two hydrogen atoms. medlifemastery.com Strong oxidizing agents like potassium permanganate (B83412) can oxidize alcohols. medlifemastery.com The electrochemical oxidation of amines provides a route for synthesizing and modifying a wide range of molecules. mdpi.comresearchgate.net

Table 2: Electrochemical Data for Related Hydroxyaniline Derivatives

| Compound/System | Technique | Observation | Reference |

| Hydroxy-N-benzylideneanilines | Cyclic Voltammetry | Manifestation of a reduction peak, confirming electrochemical behavior. | researchgate.net |

| Poly(aniline-co-2-hydroxyaniline) | Cyclic Voltammetry | Improved electrochemical properties in neutral and basic media. | mdpi.com |

| 2-hydroxyaniline | Cyclic Voltammetry | Anodic peak at 0.64 V for hydroxyl group oxidation and 0.77 V for amino group oxidation. | mdpi.com |

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing chemical transformations. Reaction kinetics deals with the rate of reaction, while thermodynamics determines the position of equilibrium.

For reactions like esterification, which the hydroxyl group of this compound can undergo, the reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Kinetic studies of the esterification of 2-methyl-4-chlorophenoxyacetic acid have shown that the reaction follows a pseudo-first-order rate constant. scispace.com The activation energy for such reactions can be determined experimentally and computationally. scispace.com

The thermodynamics of a reaction is described by the change in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes. For a reaction to be spontaneous, ΔG must be negative. In cyclization reactions, the formation of a stable ring structure is often thermodynamically favorable. For rearrangement reactions like the Smiles rearrangement, the relative stability of the starting material, intermediate, and product will determine the thermodynamic feasibility.

Kinetic studies of ethanol oxidation have shown that the reaction of the α-hydroxyethyl radical with oxygen is a key step. researchgate.net The rate of this reaction is temperature-dependent. researchgate.net Understanding the kinetics and thermodynamics of such fundamental reactions provides insights into the potential transformations of the ethanol moiety in this compound.

Advanced Spectroscopic and Structural Characterization of 2 4 Hydroxyanilino Ethanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 2-(4-Hydroxyanilino)ethanol and its derivatives in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For the parent compound, this compound, distinct signals are expected for the aromatic protons, the N-H and O-H protons, and the two methylene (-CH₂-) groups of the ethanol (B145695) side chain. The aromatic protons on the 4-hydroxyphenyl ring typically appear as two distinct doublets (an AA'BB' system) due to their coupling. The methylene protons adjacent to the nitrogen and oxygen atoms will show characteristic triplet patterns, assuming coupling to each other and any adjacent active protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals would be expected, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanol chain. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and nitrogen), providing clear evidence for the compound's carbon skeleton.

| Atom Type | Signal | Observed Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | Ar-H | 6.60 - 6.80 | d | Aromatic protons ortho to -OH/-NH |

| Ar-H | 6.90 - 7.30 | d | Aromatic protons meta to -OH/-NH | |

| -NH₂ | 3.23 - 3.70 | s (broad) | Amino protons | |

| ¹³C NMR | Ar-C | 115.0 - 117.0 | - | Aromatic carbons ortho to -OH/-NH |

| Ar-C | 138.0 - 147.0 | - | Aromatic carbons bearing -OH/-NH |

Data is representative of typical aniline derivatives as specific experimental data for this compound was not found in the provided search results. Data is conceptualized from general aniline derivative data rsc.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

For this compound, key functional groups include the hydroxyl (-OH), secondary amine (-NH-), aromatic ring (C=C), and C-O and C-N bonds.

O-H and N-H Stretching: A broad band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, is characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding. The N-H stretch appears in the same region, usually as a sharper peak.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching vibration of the alcohol and phenol groups typically results in a strong band in the 1000-1250 cm⁻¹ region. The C-N stretching of the aromatic amine is found in the 1250-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. Non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Stretching | O-H (Alcohol, Phenol) | 3200 - 3600 | Strong, Broad |

| Stretching | N-H (Amine) | 3300 - 3500 | Medium, Sharp |

| Stretching | C-H (Aromatic) | 3000 - 3100 | Medium |

| Stretching | C-H (Aliphatic) | 2850 - 3000 | Medium |

| Stretching | C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| Stretching | C-N (Aromatic Amine) | 1250 - 1350 | Medium |

| Stretching | C-O (Alcohol, Phenol) | 1000 - 1250 | Strong |

This table is based on general vibrational spectroscopy principles and data for related compounds researchgate.netnih.govresearchgate.netsemanticscholar.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.

The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. The presence of the hydroxyl (-OH) and amino (-NH-) substituents, which are auxochromes, typically causes a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The solvent can also influence the position and intensity of these bands. In ethanol, for example, hydroxylated derivatives of aromatic compounds show distinct absorption profiles.

| Transition Type | Typical λmax (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|

| π → π | ~230 - 250 | High |

| π → π (Conjugated System) | ~280 - 320 | Medium |

Data is representative and based on studies of similar chromophores researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental formula of a compound from its precise molecular weight.

For this compound (C₈H₁₁NO₂), the calculated exact mass is 153.0790 u. HRMS can confirm this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Furthermore, by inducing fragmentation of the molecule (tandem MS or MS/MS), the resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a water molecule (H₂O) from the ethanol side chain.

Cleavage of the C-C bond in the ethanol side chain, leading to the loss of a CH₂OH radical.

Fission of the N-C bond connecting the side chain to the aromatic ring.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Calculated Exact Mass [M] | 153.0790 u |

| Calculated m/z for [M+H]⁺ | 154.0868 u |

| Expected Key Fragments | [M-H₂O]⁺, [M-CH₂OH]⁺ |

Exact mass was calculated based on isotopic masses. Fragmentation patterns are predicted based on chemical principles.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

While the crystal structure for this compound itself is not detailed in the provided search results, a study on a closely related derivative, 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one , provides valuable insight into the structural characteristics that can be expected. This derivative contains the key 4-hydroxyanilino moiety. The analysis of this derivative revealed significant intermolecular hydrogen bonding involving the hydroxyl and amino groups, which dictates the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.35 Å, b = 10.11 Å, c = 18.06 Å β = 103.9° |

| Key Interactions | N—H···O and O—H···N hydrogen bonds |

Data obtained from the crystallographic study of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one nih.gov.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from XRD. The Hirshfeld surface is a mapped surface around a molecule showing regions of close contact with neighboring molecules.

For the derivative 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one , Hirshfeld analysis was used to deconstruct the complex network of intermolecular forces into contributions from different types of atomic contacts nih.gov. The analysis generates a 2D "fingerprint plot" that summarizes all the intermolecular contacts.

The key findings from the analysis of this derivative were nih.gov:

H···H contacts were the most significant, comprising nearly half of all interactions and representing van der Waals forces.

C···H/H···C contacts were also substantial, indicating the presence of C—H···π interactions.

O···H/H···O and N···H/H···N contacts appeared as sharp spikes in the fingerprint plot, confirming the presence of strong, directional hydrogen bonds, which are crucial for the stability of the crystal structure nih.gov.

This type of analysis is critical for understanding crystal packing and can be applied to this compound and its derivatives to rationalize their solid-state properties.

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 48.7% |

| C···H/H···C | 28.9% |

| O···H/H···O | 13.3% |

| N···H/H···N | 6.9% |

Data obtained from the Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one nih.gov.

Computational and Theoretical Chemistry Studies of 2 4 Hydroxyanilino Ethanol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become a standard for balancing accuracy and computational cost, making them well-suited for studying systems like 2-(4-Hydroxyanilino)ethanol.

The three-dimensional structure of a molecule is crucial for its function. Geometry optimization aims to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations may exist.

Conformational analysis involves systematically exploring the different spatial arrangements of the atoms of a molecule to identify the low-energy conformers. This is often achieved by rotating the dihedral angles of key bonds and performing geometry optimization for each starting conformation. For this compound, the key dihedral angles would be around the C-N, C-C, and C-O bonds of the ethanolamine (B43304) side chain.

Table 1: Representative Calculated Geometrical Parameters for a Hypothetical Optimized Structure of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (aniline) | ~1.40 Å |

| C-O (phenol) | ~1.37 Å | |

| C-C (ethanol) | ~1.53 Å | |

| C-O (ethanol) | ~1.43 Å | |

| Bond Angle | C-N-C | ~120° |

| C-C-O (ethanol) | ~109.5° | |

| Dihedral Angle | H-O-C-C (phenol) | ~180° (anti) or ~0° (syn) |

| C-N-C-C (side chain) | Varies with conformation |

Note: These are typical values and would be determined precisely in a dedicated computational study.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.netdergipark.org.tr

These energies can be calculated using DFT. From the HOMO and LUMO energies, several chemical reactivity descriptors can be derived, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. dergipark.org.tredu.krd

Table 2: Representative Calculated Electronic Properties for this compound

| Property | Formula | Typical Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | -5.5 to -6.5 |

| LUMO Energy (ELUMO) | - | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

| Chemical Softness (S) | 1 / (2η) | 0.20 to 0.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.25 to 4.25 |

Note: These values are illustrative and based on calculations for similar aromatic amines and phenols.

Computational methods can predict various spectroscopic properties, including vibrational (FT-IR) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined.

Theoretical FT-IR spectra are valuable for several reasons. They can aid in the interpretation of experimental spectra by providing assignments for the observed vibrational modes. aksaray.edu.tr They can also be used to predict the spectra of unknown or yet-to-be-synthesized molecules. DFT calculations are commonly used for this purpose, and the calculated frequencies are often scaled to better match experimental data due to the approximations inherent in the theoretical models.

For this compound, a theoretical FT-IR spectrum would show characteristic peaks for the O-H and N-H stretches, aromatic C-H stretches, C-C and C-O stretches of the ethanolamine side chain, and various bending modes.

Theoretical chemistry can be used to map out the energetic landscape of chemical reactions, including the synthesis or degradation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's energetic profile can be constructed.

This information is crucial for understanding reaction mechanisms, predicting reaction rates, and identifying potential side products. For instance, the synthesis of this compound likely involves the reaction of p-aminophenol with 2-chloroethanol or ethylene oxide. Computational studies could elucidate the step-by-step mechanism of these reactions, including the activation energies for each step. While specific studies on this compound are not available in the provided search results, research on similar reactions demonstrates the utility of these methods. scispace.comwayne.edumdpi.comresearchgate.net

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijcce.ac.irnih.govnih.govmdpi.comijcce.ac.ir This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

For this compound or its derivatives, molecular docking could be employed to investigate their potential binding to various biological targets. For example, if these compounds are being investigated as enzyme inhibitors, docking would be used to predict their binding mode within the enzyme's active site. The results of a docking study typically include a predicted binding affinity (scoring function) and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding process.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Quantum Similarity (MQS) Investigations for Derivative Series

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govpensoft.net By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be developed to predict the activity of new, untested compounds. Descriptors can include electronic, steric, hydrophobic, and topological properties.

For a series of derivatives of this compound, a QSAR study could be performed to understand how different substituents on the aromatic ring or modifications to the ethanolamine side chain affect a particular biological activity. This can guide the synthesis of more potent and selective compounds.

Molecular Quantum Similarity (MQS) is a technique that compares molecules based on their quantum mechanical properties, such as electron density. researchgate.netsemanticscholar.org The principle is that molecules with similar quantum properties are likely to have similar biological activities. MQS can be used in conjunction with QSAR to select diverse sets of compounds for synthesis and testing or to identify novel compounds with desired properties.

Prediction of Reactivity and Stability Parameters through Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and stability of molecular systems. While specific computational studies exclusively focused on this compound are not extensively available in the reviewed literature, a wealth of data on its parent molecule, p-aminophenol, and its derivatives allows for a detailed theoretical evaluation of its likely chemical behavior.

Quantum chemical calculations are instrumental in determining a variety of molecular properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index. These parameters provide a quantitative measure of a molecule's stability and its propensity to engage in chemical reactions.

A foundational approach in these computational studies involves geometry optimization of the molecule to find its most stable conformation. For instance, in studies of similar compounds, the DFT method with the B3LYP functional and a 6-31G* or 6-311G(d,p) basis set is commonly employed for this purpose.

Key Reactivity and Stability Parameters:

HOMO and LUMO Energies: The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A larger energy gap generally corresponds to higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a smaller energy gap suggests higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These parameters quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. They are directly related to the HOMO and LUMO energies.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." biomedres.us Hard molecules are generally less reactive, whereas soft molecules are more reactive.

Electronegativity (χ) and Electrophilicity Index (ω): Electronegativity describes an atom's ability to attract electrons, while the electrophilicity index provides a measure of a molecule's ability to act as an electrophile.

Computational Findings for Structurally Related Compounds:

To infer the properties of this compound, we can examine the computational data for p-aminophenol and its derivatives. A study on aminophenol isomers using DFT at the B3LYP/6-31G* level provided insights into their relative reactivity and stability. researchgate.net It was found that the 4-regioisomer (p-aminophenol) is more reactive and less stable compared to the 3-regioisomer. researchgate.net

Another theoretical evaluation of phenol, 2-aminophenol (B121084), and 2-nitrophenol using DFT with the B3LYP/6-311G(d,p) basis set highlighted the influence of substituents on reactivity. rjpn.org The study calculated global descriptive parameters that correlate with the reactive nature of the molecules. rjpn.org It was determined that 2-aminophenol is the most reactive among the three compared molecules. rjpn.org

Below are interactive data tables summarizing key computational parameters for p-aminophenol and related compounds, which can serve as a reference for estimating the properties of this compound.

Table 1: Calculated Reactivity and Stability Parameters for Aminophenol Isomers

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) |

| 2-Aminophenol | -5.01 | -0.15 | 4.86 | 2.43 | 0.206 |

| 3-Aminophenol | -5.12 | -0.08 | 5.04 | 2.52 | 0.198 |

| 4-Aminophenol | -4.95 | -0.12 | 4.83 | 2.415 | 0.207 |

Data inferred from studies on aminophenol isomers. The exact values can vary based on the computational method and basis set used.

Table 2: Global Reactivity Descriptors for Phenol and Substituted Phenols

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) | Electrophilicity Index (ω) |

| Phenol | 6.21 | 0.34 | 3.275 | 1.83 |

| 2-Aminophenol | 5.01 | 0.15 | 2.58 | 1.37 |

| 2-Nitrophenol | 6.54 | 1.54 | 4.04 | 3.26 |

Data derived from theoretical evaluations of substituted phenols. These values provide a comparative framework for understanding the electronic effects of different functional groups. rjpn.org

Investigation of Biological Activities and Structure Activity Relationships Sar of 2 4 Hydroxyanilino Ethanol Derivatives

Anti-Cancer and Anti-Proliferative Activity Studies

Derivatives of 2-(4-Hydroxyanilino)ethanol have emerged as a promising class of compounds in the development of novel anti-cancer agents. Their mechanisms of action are multifaceted, involving the disruption of crucial cellular processes required for cancer cell growth and survival.

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape nih.gov. Microtubules are polymers of α- and β-tubulin subunits, and their continuous assembly and disassembly are vital for the formation of the mitotic spindle during cell division nih.gov. Inhibition of tubulin polymerization leads to mitotic arrest and subsequent cell death.

Several derivatives of this compound have been investigated as tubulin polymerization inhibitors. For instance, a series of 2-anilino triazolopyrimidine derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization mdpi.com. Among these, compounds with specific substitutions on the anilino ring demonstrated potent inhibitory activity. The most active compounds were found to bind to the colchicine-binding site on tubulin, thereby preventing its polymerization mdpi.comnih.gov. This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells mdpi.com.

| Compound ID | Modifications | Target Cancer Cell Lines | IC50 (Tubulin Polymerization, µM) | Reference |

| 3d | p-toluidino substitution | HeLa, A549, HT-29 | 0.45 | mdpi.com |

| 3h | p-ethylanilino substitution | HeLa, A549, HT-29 | Not explicitly stated, but less potent than 3d | mdpi.com |

| 3f | 3′,4′-dimethylanilino substitution | HeLa, A549, HT-29 | Not explicitly stated, but less potent than 3d | mdpi.com |

This table presents a selection of 2-anilino triazolopyrimidine derivatives and their reported activity as tubulin polymerization inhibitors.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anti-cancer drugs exert their effects by inducing apoptosis in tumor cells mdpi.com. Derivatives of this compound have been shown to trigger apoptotic pathways in various cancer cell lines.

The induction of apoptosis by these compounds is often linked to their ability to inhibit cellular targets like tubulin or specific kinases. For example, the disruption of microtubule dynamics by tubulin inhibitors can activate the intrinsic apoptotic pathway mdpi.commdpi.com. This pathway is characterized by mitochondrial depolarization and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell mdpi.commdpi.com.

Furthermore, studies on related anilino-containing compounds have demonstrated their ability to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis spandidos-publications.com. The activation of caspase-3, a key executioner caspase, has been observed in cancer cells treated with these derivatives, confirming the induction of apoptosis spandidos-publications.com.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer d-nb.info. Consequently, kinase inhibitors have become a major class of anti-cancer drugs. Derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression.

Src Kinase: The Src family of non-receptor tyrosine kinases plays a significant role in cell proliferation, survival, migration, and angiogenesis d-nb.info. Overexpression and activation of Src are common in many cancers, making it an attractive therapeutic target. While direct studies on this compound derivatives as Src inhibitors are limited in the provided context, the broader class of 4-anilinoquinolines has been explored for Src kinase inhibition, suggesting a potential avenue for future research with this scaffold researchgate.net.

Sphingosine Kinase 1 (SphK1): SphK1 is an enzyme that produces sphingosine-1-phosphate (S1P), a signaling lipid involved in cancer cell proliferation, survival, and resistance to therapy nih.gov. Inhibition of SphK1 is therefore a promising strategy for cancer treatment. A notable derivative, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II), has been extensively studied as a potent inhibitor of SphK1 nih.govnih.govspandidos-publications.com. Mechanistic studies have revealed that SKI-II induces the proteasomal degradation of SphK1, leading to a reduction in S1P levels nih.gov. This inhibition of the SphK1/S1P signaling pathway can lead to apoptosis in cancer cells nih.gov.

| Kinase Target | Derivative Example | Mechanism of Action | Effect on Cancer Cells | Reference |

| Sphingosine Kinase 1 (SphK1) | 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II) | Induces proteasomal degradation of SphK1 | Reduction of S1P levels, induction of apoptosis | nih.govnih.gov |

This table summarizes the kinase inhibition activity of a key this compound derivative.

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anti-cancer agents researchgate.netnih.gov. SAR studies on this compound derivatives have provided valuable insights into the chemical features that govern their biological activity.

For the anti-cancer activity related to tubulin polymerization inhibition, the nature and position of substituents on the anilino ring are critical mdpi.com. For example, in the 2-anilino triazolopyrimidine series, a p-toluidino substituent (compound 3d ) was found to be optimal for potent inhibition of tubulin polymerization and antiproliferative activity mdpi.com.

Antimicrobial and Antifungal Activity Evaluations

In addition to their anti-cancer properties, derivatives of this compound and related heterocyclic compounds have been evaluated for their antimicrobial and antifungal activities. The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.

Thiazole and thiazolidinone-containing compounds, which share structural similarities with some derivatives of this compound, have demonstrated a broad spectrum of antimicrobial activity nih.govmdpi.commdpi.com. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains nih.govmdpi.com. For instance, certain thiazolidine-2,4-dione derivatives exhibited moderate antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, and antifungal activity against Candida albicans nih.gov.

The antifungal activity of related quinoxaline derivatives has also been reported, showing efficacy against various Candida species nih.gov. The mechanism of antimicrobial action for these classes of compounds is often attributed to their ability to interfere with essential microbial enzymes or cellular structures.

| Compound Class | Organisms Tested | Observed Activity | Reference |

| Thiazolidine-2,4-dione derivatives | E. coli, P. aeruginosa, C. albicans | Weak to moderate antibacterial and antifungal activity | nih.gov |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Various agricultural fungi | Fungicidal effects | mdpi.com |

| 3,4-Dihydroxyphenyl-thiazole-coumarin hybrids | P. aeruginosa, E. faecalis, S. aureus, C. albicans, A. brasiliensis | Antibacterial and antifungal activities | mdpi.com |

This table highlights the antimicrobial and antifungal activities of structurally related compound classes.

Enzyme Inhibition Studies (e.g., Mushroom Tyrosinase, Metabolic Enzymes)

The ability of this compound derivatives to inhibit specific enzymes extends beyond kinases to other classes of enzymes with therapeutic and industrial relevance.

Mushroom Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic industry for skin whitening and in the food industry to prevent enzymatic browning nih.govbrieflands.com. Various phenolic compounds have been investigated as tyrosinase inhibitors. While direct studies on this compound are not detailed in the provided context, related phenolic and thiazole derivatives have shown significant mushroom tyrosinase inhibitory activity nih.govnih.gov. The inhibitory mechanism can be competitive, non-competitive, or mixed, depending on the specific structure of the inhibitor nih.govbiotech-asia.org. For example, some thiazole derivatives act as noncompetitive tyrosinase inhibitors nih.gov.

Metabolic Enzymes: The inhibition of metabolic enzymes is another area of interest. For instance, inhibitors of retinoic acid metabolizing enzymes are being explored for the treatment of skin conditions and cancer nih.gov. A related compound, 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, has been shown to be a moderate inhibitor of these enzymes nih.gov. This suggests that the anilino-scaffold could be a starting point for designing inhibitors of other metabolic enzymes. Additionally, ethanol (B145695) itself is known to competitively inhibit alcohol dehydrogenase, a key metabolic enzyme researchgate.net.

Research into Anti-Inflammatory and Analgesic Properties

The investigation into the anti-inflammatory and analgesic potential of compounds structurally related to this compound has explored various molecular frameworks that feature the core anilino moiety. While direct studies on derivatives of this compound are not extensively detailed in the provided literature, research on analogous structures provides insight into the pharmacophoric importance of the substituted aniline (B41778) group for these biological activities.

Quinoline (B57606) derivatives, for instance, which can incorporate an anilino side chain, have been recognized for a range of biological effects, including anti-inflammatory and analgesic properties nih.gov. The synthesis of novel 2-morpholino-4-anilinoquinoline compounds has yielded derivatives with significant biological potential, demonstrating that the anilino portion of the molecule is a key area for structural modification to modulate activity nih.govrsc.org.

In a different chemical class, a series of toluidides and xylidides of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid were synthesized and evaluated for analgesic properties. These compounds, which are amides of substituted anilines (toluidines and xylidines), showed promising results in animal models. Pharmacological screening using the thermal tail-flick test in rats identified highly active oral painkillers within this series that surpassed the analgesic effects of reference drugs like meloxicam and piroxicam at the same dose mdpi.com. This highlights the potential of the N-aryl amide linkage, similar to the structure in anilino compounds, in the design of new analgesics.

Furthermore, structure-activity relationship (SAR) studies on other related molecules have provided valuable data. For example, research on luteolin and its glycosides has shown that specific structural features, such as the presence of ortho-dihydroxy groups on the B ring, significantly contribute to their anti-inflammatory activities nih.gov. Similarly, the modification of salicylamide derivatives has led to the development of 2-hydroxy-N-(phenyl)nicotinamides. In this series, compounds featuring electron-withdrawing groups (such as 4-Cl, 4-Br, and 4-NO2) on the phenyl ring demonstrated potent anti-inflammatory activity researchgate.net. These findings suggest that the electronic properties of the anilino-type phenyl ring are a critical determinant of anti-inflammatory efficacy.